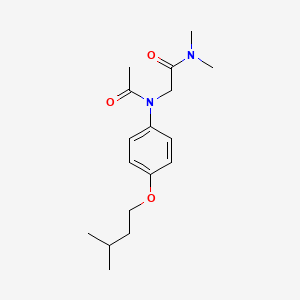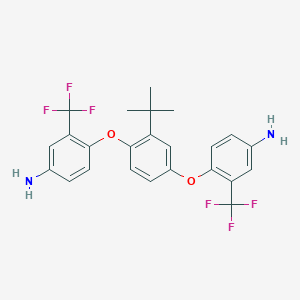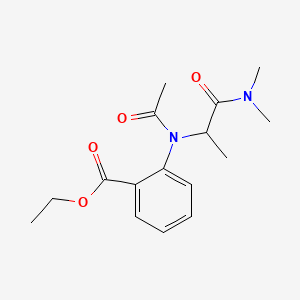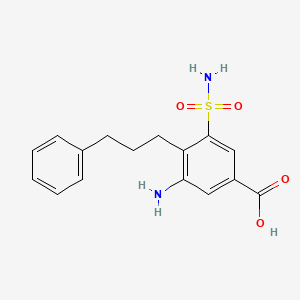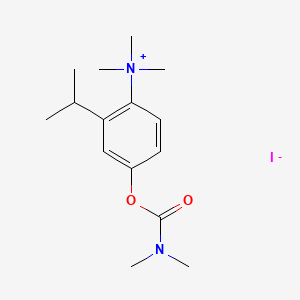
Carbamic acid, dimethyl-, ((4-trimethylammonio)-3-isopropyl)phenyl ester, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide: is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide typically involves multiple steps. One common method includes the reaction of 4-(dimethylcarbamoyloxy)-2-propan-2-ylphenol with trimethylamine in the presence of an iodinating agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, cyanides, or thiolates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable in developing new compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interaction with biological molecules and its impact on cell function.
Medicine
In medicine, [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide is investigated for its therapeutic potential. It may have applications in treating certain medical conditions, although further research is needed to fully understand its efficacy and safety.
Industry
Industrially, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for specific applications, such as in the manufacture of specialty chemicals or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide involves its interaction with molecular targets in cells. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Deoxycorticosterone: A steroid hormone with similar biological activity.
Uniqueness
What sets [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide apart is its specific molecular structure, which imparts unique chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses.
Conclusion
[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide is a versatile compound with significant potential in multiple fields. Its unique structure and properties make it a valuable tool in scientific research, industrial applications, and potentially in medicine. Further research and development will continue to uncover new uses and enhance our understanding of this intriguing compound.
Properties
CAS No. |
63981-53-3 |
|---|---|
Molecular Formula |
C15H25IN2O2 |
Molecular Weight |
392.28 g/mol |
IUPAC Name |
[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H25N2O2.HI/c1-11(2)13-10-12(19-15(18)16(3)4)8-9-14(13)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1 |
InChI Key |
DBMNNBLVHXQGOH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


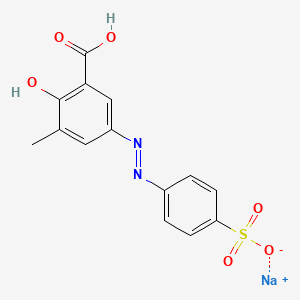

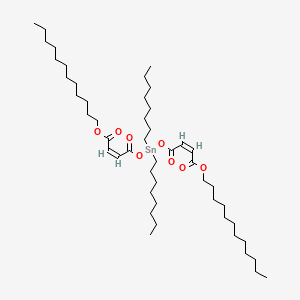
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
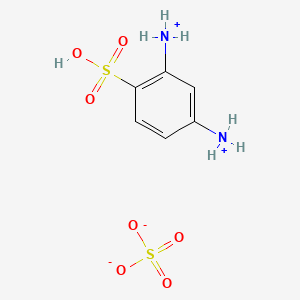
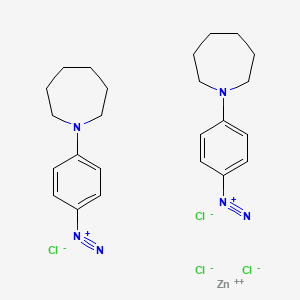
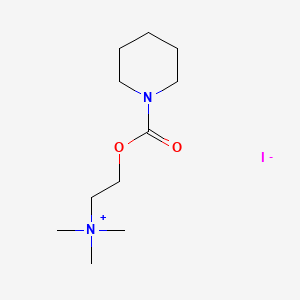
![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
